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molecular formula C12H9Cl2NO2 B8645153 3-(3,4-dichlorophenyl)-1-ethyl-1H-pyrrole-2,5-dione CAS No. 89932-01-4

3-(3,4-dichlorophenyl)-1-ethyl-1H-pyrrole-2,5-dione

Cat. No. B8645153
M. Wt: 270.11 g/mol
InChI Key: IDCDBVJBYURKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529736

Procedure details

A 260 g portion of 3,4-dichloroaniline was dissolved in a mixture of 400 ml of concentrated hydrochloric acid and 1.5 liters of water, cooled to 15° C. in an ice-salt bath. A solution of 111 g of sodium nitrite in 250 ml of water was added dropwise, with stirring, over a 90 minute period. Then 40 g of cupric chloride dihydrate was added followed by 200 g of N-ethylmaleimide in one liter of warm acetone. The reaction mixture was cooled to 10° C. and sodium bicarbonate was added in portions over 2 hours to adjust the pH to 3.5. The mixture was allowed to stand for 48 hours. The precipitate formed was collected, air dried, and taken up in 2.5 liters of isopropanol, then 185 ml of 2,6-lutidine was added and the mixture was heated to boiling, then poured into water and allowed to stand. The solid was collected and dried. Recrystallization from acetone gave 187.1 g of 3-(3,4-dichlorophenyl)-1-ethyl-1H-pyrrole-2,5-dione as a yellow solid, mp 138°-141° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cupric chloride dihydrate
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])N.N([O-])=O.[Na+].[CH2:14]([N:16]1[C:20](=[O:21])[CH:19]=[CH:18][C:17]1=[O:22])[CH3:15].C(=O)(O)[O-].[Na+]>Cl.O.CC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:18]2[C:17](=[O:22])[N:16]([CH2:14][CH3:15])[C:20](=[O:21])[CH:19]=2)[CH:6]=[CH:7][C:8]=1[Cl:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
400 mL
Type
solvent
Smiles
Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
111 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
cupric chloride dihydrate
Quantity
40 g
Type
reactant
Smiles
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
C(C)N1C(C=CC1=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
with stirring, over a 90 minute period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10° C.
WAIT
Type
WAIT
Details
to stand for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
air dried
ADDITION
Type
ADDITION
Details
185 ml of 2,6-lutidine was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
poured into water
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C=1C(N(C(C1)=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 187.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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